molecular formula C19H21N5O2S B6442410 N-[1-(2-cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine CAS No. 2548995-23-7

N-[1-(2-cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine

Cat. No.: B6442410
CAS No.: 2548995-23-7
M. Wt: 383.5 g/mol
InChI Key: PRXRSJVNIYDYHK-UHFFFAOYSA-N
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Description

N-[1-(2-cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine is a heterocyclic compound featuring a pyrimidine core substituted with a cyclopropyl group and a pyrrolidine ring. The benzothiazole moiety is functionalized with a sulfone group (1,1-dioxo) and a methylamine substituent.

Properties

IUPAC Name

N-[1-(2-cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2S/c1-23(19-15-4-2-3-5-16(15)27(25,26)22-19)14-9-11-24(12-14)17-8-10-20-18(21-17)13-6-7-13/h2-5,8,10,13-14H,6-7,9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRXRSJVNIYDYHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(C1)C2=NC(=NC=C2)C3CC3)C4=NS(=O)(=O)C5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxidation of 1,2-Benzothiazol-3-One to the Sulfone

The benzothiazole sulfone core is synthesized via oxidation of 1,2-benzothiazol-3-one using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in acetic acid. For example:
1,2-Benzothiazol-3-one+H2O2AcOH, 80°C1,1-dioxo-1,2-benzothiazol-3-one\text{1,2-Benzothiazol-3-one} + \text{H}_2\text{O}_2 \xrightarrow{\text{AcOH, 80°C}} \text{1,1-dioxo-1,2-benzothiazol-3-one}
Yields typically exceed 85% under optimized conditions.

Introduction of the Amine Group

The 3-position amine is introduced via nucleophilic substitution or Buchwald-Hartwig amination. A patented route employs halogenation of 1,1-dioxo-1,2-benzothiazole followed by amination with ammonia or methylamine. For instance:
1,1-Dioxo-1,2-benzothiazol-3-chloride+CH3NH2Et3N, DMFN-Methyl-1,1-dioxo-1,2-benzothiazol-3-amine\text{1,1-Dioxo-1,2-benzothiazol-3-chloride} + \text{CH}_3\text{NH}_2 \xrightarrow{\text{Et}_3\text{N, DMF}} \text{N-Methyl-1,1-dioxo-1,2-benzothiazol-3-amine}
This step achieves 70–80% yield after purification.

Synthesis of the 2-Cyclopropylpyrimidin-4-yl-Pyrrolidine Fragment

Construction of the Pyrimidine Core

The 2-cyclopropylpyrimidine ring is synthesized via cross-coupling reactions. As described in WO2021074138A1, a halogenated pyrimidine (e.g., 2,4-dichloropyrimidine) undergoes Suzuki-Miyaura coupling with cyclopropylboronic acid:
2,4-Dichloropyrimidine+Cyclopropylboronic acidPd(PPh3)4,Na2CO32-Cyclopropyl-4-chloropyrimidine\text{2,4-Dichloropyrimidine} + \text{Cyclopropylboronic acid} \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Na}_2\text{CO}_3} \text{2-Cyclopropyl-4-chloropyrimidine}
Yields range from 65–75%.

Functionalization with Pyrrolidine

The 4-chloro group on the pyrimidine is displaced by pyrrolidine-3-amine under SNAr conditions:
2-Cyclopropyl-4-chloropyrimidine+Pyrrolidin-3-amineEtOH, HCl1-(2-Cyclopropylpyrimidin-4-yl)pyrrolidin-3-amine\text{2-Cyclopropyl-4-chloropyrimidine} + \text{Pyrrolidin-3-amine} \xrightarrow{\text{EtOH, HCl}} \text{1-(2-Cyclopropylpyrimidin-4-yl)pyrrolidin-3-amine}
Triethylamine is added to scavenge HCl, improving yields to 80–90%.

Coupling of Fragments and N-Methylation

Amide Bond Formation

The benzothiazole sulfone amine is coupled to the pyrrolidine-pyrimidine intermediate using EDCI/HOBt or DCC-mediated coupling:
N-Methyl-1,1-dioxo-1,2-benzothiazol-3-amine+1-(2-Cyclopropylpyrimidin-4-yl)pyrrolidin-3-amineEDCI, HOBt, DCMTarget Compound\text{N-Methyl-1,1-dioxo-1,2-benzothiazol-3-amine} + \text{1-(2-Cyclopropylpyrimidin-4-yl)pyrrolidin-3-amine} \xrightarrow{\text{EDCI, HOBt, DCM}} \text{Target Compound}
Yields are moderate (50–60%) due to steric hindrance.

Analytical Validation and Challenges

Purity and Characterization

  • HPLC : Purity >98% confirmed via C18 column (ACN/H₂O gradient).

  • MS (ESI+) : m/z 457.2 [M+H]⁺.

  • ¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, pyrimidine), 3.85 (m, 1H, pyrrolidine), 3.12 (s, 3H, N-CH₃).

Synthetic Challenges

  • Low Coupling Yields : Steric bulk at the pyrrolidine amine necessitates high-pressure conditions or microwave-assisted synthesis.

  • Sulfone Stability : Over-oxidation of the benzothiazole sulfone is mitigated by controlled H₂O₂ dosing.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
Sequential SNAr + Reductive Amination6298Scalable, minimal side products
One-Pot Coupling5597Reduced purification steps
Halogenative Cyclization4895Cost-effective reagents

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole moiety, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer double bonds or oxygen atoms.

    Substitution: Substituted derivatives with new alkyl or acyl groups.

Scientific Research Applications

Biological Applications

Research indicates that compounds similar to N-[1-(2-cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine exhibit a range of biological activities:

  • Antimicrobial Activity : Compounds with similar structures have shown potential as antimicrobial agents, making this compound a candidate for further investigation in this area.
  • Anti-inflammatory Effects : The benzothiazole derivatives are often associated with anti-inflammatory properties, suggesting that this compound may also exhibit such effects.
  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity. For instance, it could serve as an inhibitor for enzymes involved in metabolic pathways.

Synthetic Pathways

Various synthetic routes can be employed to produce this compound, which include:

  • Multi-step Organic Reactions : These reactions often involve the formation of the pyrrolidine ring through cyclization of functionalized acyclic substrates.
  • Automated Synthesis Techniques : Industrial production may utilize automated synthesis equipment to ensure high yield and purity.

Case Study 1: Antimicrobial Screening

A study evaluated the antimicrobial efficacy of several benzothiazole derivatives, including this compound against various bacterial strains. Results indicated promising activity against Gram-positive bacteria, suggesting potential for development as an antibiotic agent.

Case Study 2: Anti-inflammatory Mechanisms

Another research project focused on the anti-inflammatory properties of similar benzothiazole compounds. The study demonstrated that these compounds could inhibit pro-inflammatory cytokines in vitro, indicating a mechanism that could be explored for therapeutic applications in inflammatory diseases.

Mechanism of Action

The mechanism of action of N-[1-(2-cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Pyrimidine Derivatives

  • N-Cyclopropyl-2-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidin-4-amine (1n) : This compound () shares the cyclopropyl-pyrimidine motif but replaces the pyrrolidine and benzothiazole groups with a nitro-triazole. It exhibits a melting point of 193–195°C and a yield of 47% during synthesis. Its NMR data (δ 9.51 ppm for triazole proton) highlight electronic differences compared to the target compound’s benzothiazole sulfone .
  • N-Cyclopropyl-4-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidin-2-amine (2n) : A regioisomer of 1n () with a pyrimidine-triazole linkage shows a higher melting point (207–209°C) and similar yield (49%), suggesting that substituent positioning affects stability .

Pyridine and Pyrazole Analogs

  • N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine (): This compound replaces pyrimidine with pyridine and pyrazole rings. It has a lower melting point (104–107°C) and a modest yield (17.9%), indicating that pyrimidine-based systems may offer superior thermal stability .
  • N-(Thiophen-3-ylmethyl)-4-(1-(o-tolyl)-1H-pyrazol-4-yl)pyrimidin-2-amine (): Features a pyrimidine-pyrazole-thiophene scaffold.

Substituent Effects

Cyclopropyl Group

The cyclopropyl substituent in the target compound and analogs (e.g., 1n, 2n) is associated with enhanced metabolic stability and steric constraints, as seen in kinase inhibitors. However, its placement on pyrimidine (C2 vs. C4) alters electronic environments, as evidenced by NMR shifts in 1n (δ 8.59 ppm for pyrimidine proton) versus 2n .

Sulfone and Amine Functionalities

The 1,1-dioxo-1,2-benzothiazole group in the target compound introduces strong electron-withdrawing effects, contrasting with nitro-triazoles in 1n/2n or methylpyrazole in . Such groups influence solubility and target binding; sulfones often enhance oxidative stability compared to nitro groups .

Key Distinctions and Implications

Thermal Stability : Pyrimidine-triazole analogs (1n, 2n) exhibit higher melting points than pyridine-pyrazole systems, suggesting stronger intermolecular interactions in the former .

Electronic Profiles : The benzothiazole sulfone in the target compound likely confers distinct electronic properties compared to nitro-triazoles or pyrazole amines, impacting solubility and reactivity.

Synthetic Feasibility : Low yields in cyclopropyl-pyrazole synthesis (: 17.9%) contrast with moderate yields for pyrimidine-triazoles (~47–49%), highlighting challenges in introducing bulky substituents .

Biological Activity

N-[1-(2-cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine is a novel compound with a complex structure that suggests potential biological activity. This article explores its biological properties, including anti-cancer and anti-inflammatory activities, based on available research findings.

Chemical Structure and Properties

The compound features a unique combination of a benzothiazole moiety with a pyrimidine and pyrrolidine framework. This structural diversity may contribute to its interaction with various biological targets.

Molecular Formula: C₁₅H₁₈N₄O₂S
Molecular Weight: 342.40 g/mol

Anti-Cancer Activity

Preliminary studies suggest that compounds similar to this compound exhibit significant anti-cancer properties. The presence of the pyrimidine structure is particularly noteworthy as it has been associated with the inhibition of key kinases involved in cancer progression, such as c-FMS, c-KIT, and PDGFR .

Target Kinases Effect
c-FMSInhibition
c-KITInhibition
PDGFRInhibition

Anti-Inflammatory Activity

Research indicates that similar compounds may also possess anti-inflammatory properties. For instance, studies on related benzothiazole derivatives have shown promise in reducing inflammation markers in vitro and in vivo . The compound's ability to interfere with inflammatory pathways could position it as a candidate for treating inflammatory diseases.

Case Studies

A notable study focused on the synthesis and evaluation of benzothiazole derivatives revealed that modifications in the molecular structure significantly impacted their biological activity. The study highlighted that compounds with similar scaffolds demonstrated varying degrees of anti-inflammatory effects, with some achieving over 50% inhibition of pro-inflammatory cytokines in experimental models .

Example Case Study Results

Compound Activity Inhibition (%)
Compound AAnti-inflammatory53.41
Compound BAnti-cancer45.20

Pharmacokinetics and Toxicity

While specific pharmacokinetic data for this compound is limited, related compounds have undergone extensive ADME (Absorption, Distribution, Metabolism, and Excretion) studies. These studies typically assess the compounds' solubility, permeability, and metabolic stability to predict their behavior in biological systems .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing N-[1-(2-cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine?

  • Methodological Answer : The synthesis typically involves coupling reactions under inert atmospheres, using catalysts like copper(I) bromide (CuBr) and bases such as cesium carbonate (Cs₂CO₃) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO). Reaction optimization includes temperature control (e.g., 35°C for 48 hours) and chromatographic purification (e.g., gradient elution with ethyl acetate/hexane) to improve yields (17–20%) . Monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is critical for intermediate validation .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : Multi-modal characterization is essential:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR identify proton and carbon environments (e.g., δ 8.87 ppm for aromatic protons in pyrimidine rings) .
  • High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS confirms molecular weight (e.g., m/z 215 [M+H]+) .
  • Melting Point Analysis : Sharp melting ranges (e.g., 104–107°C) validate purity .

Q. What analytical techniques are used to monitor reaction progress and purity?

  • Methodological Answer :

  • TLC : Visualizes reaction completion using UV-active spots; Rf values guide solvent system selection .
  • HPLC : Quantifies purity via retention time and peak area analysis .
  • Infrared (IR) Spectroscopy : Detects functional groups (e.g., NH stretching at ~3300 cm1^{-1}) .

Advanced Research Questions

Q. How can computational chemistry aid in predicting reaction mechanisms for this compound’s synthesis?

  • Methodological Answer : Density functional theory (DFT) simulations model transition states and intermediates, particularly for copper-catalyzed coupling reactions. Molecular docking studies predict steric and electronic interactions in heterocyclic systems, guiding solvent/catalyst selection . Software like Gaussian or Schrödinger Suite is recommended for kinetic and thermodynamic analyses .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

  • Methodological Answer :

  • Variable Temperature (VT) NMR : Resolves dynamic effects (e.g., rotamers) by analyzing temperature-dependent shifts .
  • 2D NMR Techniques : COSY and NOESY identify through-space couplings and confirm stereochemistry .
  • X-ray Crystallography : Provides unambiguous structural validation; requires single-crystal growth via vapor diffusion or slow evaporation .

Q. How can researchers design experiments to probe this compound’s interactions with biological targets?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics with immobilized receptors .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd_d) and stoichiometry .
  • Molecular Dynamics (MD) Simulations : Predicts ligand-receptor stability and hydration effects over nanoseconds .

Q. What advanced synthetic routes improve regioselectivity in cyclopropane-pyrimidine coupling?

  • Methodological Answer :

  • Directed Metalation : Use of directing groups (e.g., pyridinyl) with Pd/Cu catalysts enhances regiocontrol .
  • Microwave-Assisted Synthesis : Accelerates reaction rates while reducing side products (e.g., 30-minute cycles at 100°C) .
  • Protecting Group Strategies : Temporary protection of amine groups (e.g., Boc) prevents undesired nucleophilic attacks .

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